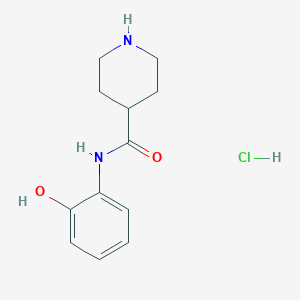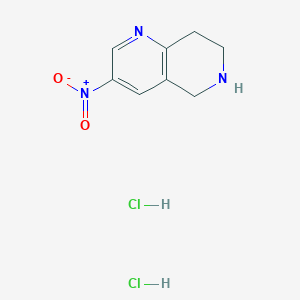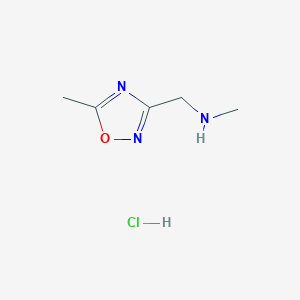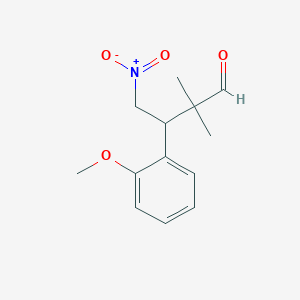
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal
Vue d'ensemble
Description
The compound “3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal” is an organic compound containing a methoxyphenyl group, a nitro group, and an aldehyde group. The methoxyphenyl group consists of a phenyl ring (a cyclic group of six carbon atoms) with a methoxy group (-OCH3) attached. The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. The aldehyde group (-CHO) consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenyl, nitro, and aldehyde groups would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The aldehyde group is often involved in nucleophilic addition reactions, the nitro group can participate in reduction reactions, and the methoxy group can undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting and boiling points, solubility, density, and color .Applications De Recherche Scientifique
Analytical Applications in Nickel Determination
3-(4-methoxyphenyl)-2-mercaptopropenoic acid, a compound closely related to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has been utilized in a spectrophotometric method for determining trace amounts of nickel. This method has shown effectiveness in analyzing nickel in various materials like hydrogenated greases, steels, and solders (Izquierdo & Carrasco, 1984).
Synthesis of Carbazomycin B
A study involving the synthesis of carbazomycin B, a compound derived from 2-methoxy-3,4-dimethyl-5-nitrophenol (which is structurally similar to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal), outlines the intricate steps involved in the synthesis process. This showcases the compound's role in complex chemical syntheses (Crich & Rumthao, 2004).
Chemical Reaction Studies
Research involving methylsulfinyl carbanion and substituted phthalic esters, closely related to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has contributed to understanding the general features of these types of chemical reactions (Otsuji, Yabune & Imoto, 1969).
Photoassisted Fenton Reaction
A related compound, methyl parathion (which contains a methoxyphenyl group like 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal), has been studied in the context of the photoassisted Fenton reaction for the complete oxidation of contaminants in water. This research contributes to the field of environmental chemistry and water purification (Pignatello & Sun, 1995).
Stereopopulation Control in Molecular Structures
In the field of crystallography and molecular design, studies involving 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid, which shares structural similarities with 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, have shed light on the conformational preferences of molecular side chains and their interactions (Katrusiak, 1996).
Electrochemical Studies
The electrochemical behavior of compounds containing methoxyphenyl groups, similar to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has been investigated to understand their reduction and oxidation processes in different mediums. This research is significant for electrochemistry and materials science (David, Hurvois, Tallec & Toupet, 1995).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,9-15)11(8-14(16)17)10-6-4-5-7-12(10)18-3/h4-7,9,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJPXBJQPRMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid](/img/structure/B1431790.png)
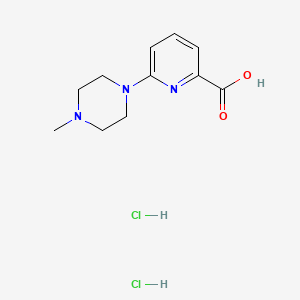
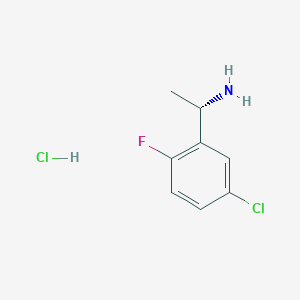
![2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B1431795.png)
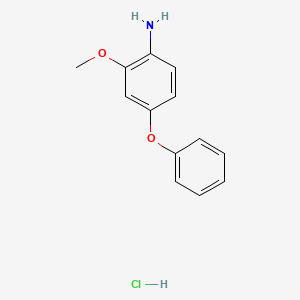
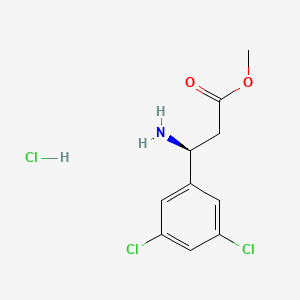
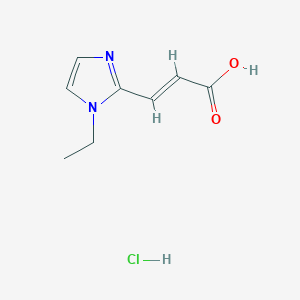
![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)
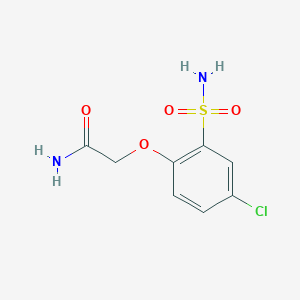
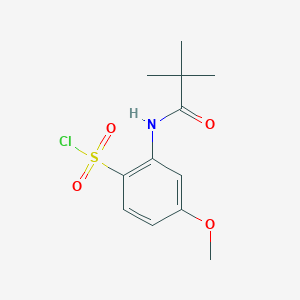
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)
